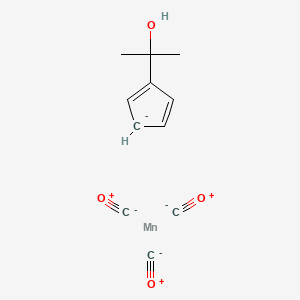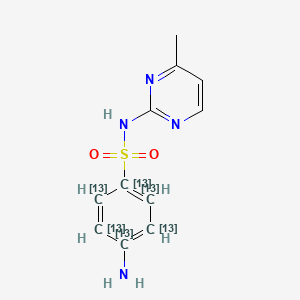
六氯合锇(IV)酸钠水合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium hexachloroosmate(IV) hydrate, also known as sodium hexachloridoosmate(IV), is an inorganic compound with the formula Na2OsCl6. It is a red solid and is the disodium salt of the osmium(VI) complex [OsCl6]2− . This compound is used as an intermediate and catalyst in organic synthesis .
Synthesis Analysis
The compound can be prepared by the reaction of a suspension of osmium metal in molten sodium chloride with chlorine . The reaction is as follows:Molecular Structure Analysis
The anion in Sodium hexachloroosmate(IV) hydrate is an octahedral complex with an Os-Cl distance of 2.325 (3) Å, as established by X-ray crystallography . The molecular formula of the compound is Cl6H2Na2OOs .Chemical Reactions Analysis
Hexachloroosmate is paramagnetic, with a low-spin d2 configuration . This property may influence its behavior in chemical reactions.Physical And Chemical Properties Analysis
Sodium hexachloroosmate(IV) hydrate is a red solid . Its molecular weight is 466.9 g/mol . The compound is paramagnetic .科学研究应用
有机合成中间体
六氯合锇(IV)酸钠水合物: 被广泛用作有机合成的中间体 . 它在复杂有机分子的形成中起着至关重要的作用,作为多步合成过程中的一个垫脚石。该化合物的稳定性和反应活性使其成为促进各种化学反应的理想候选者。
催化
该化合物也作为有机反应的催化剂 . 催化剂是能够加速化学反应速度而不被消耗的物质。六氯合锇(IV)酸钠水合物可用于加速反应,从而使复杂分子的合成更加高效和经济。
二氢配合物的制备
研究人员利用六氯合锇(IV)酸钠水合物制备含有内消旋四磷-1配体的锇(II)二氢配合物 . 这些配合物因其在储氢方面的潜在应用而受到关注,储氢是开发可持续能源解决方案的关键方面。
功能材料的合成
六氯合锇(IV)酸钠水合物: 用作合成各种基于锇的功能材料的起始原料. 这些材料具有多种应用,包括电子学、光子学以及作为先进复合材料中的组分。
配位聚合物和金属有机框架 (MOF)
该化合物在制备含锇的配位聚合物和 MOF 中起着重要作用. 这些结构高度有序,具有独特的性质,例如高孔隙率,这使得它们在气体储存、分离和催化方面有用。
纳米结构制造
它也用于纳米结构的制造. 纳米结构具有广泛的应用,包括在医药领域,可用于靶向药物递送,以及在材料科学领域,用于开发具有增强性能的纳米复合材料。
安全和危害
While specific safety and hazard information for Sodium hexachloroosmate(IV) hydrate was not found in the sources retrieved, general safety measures for handling chemicals should be followed. These include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .
作用机制
Target of Action
Sodium hexachloroosmate(IV) hydrate is an inorganic compound with the formula Na2OsCl6 . It is the disodium salt of the osmium(VI) complex [OsCl6]2−
Mode of Action
The anion in Sodium hexachloroosmate(IV) hydrate is an octahedral complex with an Os-Cl distance of 2.325(3) Å, as established by X-ray crystallography . The compound is paramagnetic, with a low-spin d2 configuration . .
Biochemical Pathways
Sodium hexachloroosmate(IV) hydrate is used as an intermediate and catalyst in organic synthesis . It is also used to prepare dihydrogen complexes of osmium(II) containing meso-tetraphos-1 ligand
生化分析
Biochemical Properties
Sodium hexachloroosmate(IV) hydrate plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes and proteins, facilitating redox reactions due to its osmium center. The compound’s ability to undergo oxidation-reduction reactions makes it valuable in biochemical assays where it can act as an electron transfer agent. Sodium hexachloroosmate(IV) hydrate interacts with biomolecules such as cytochrome P450 enzymes, influencing their catalytic activity and thereby affecting metabolic pathways .
Cellular Effects
The effects of sodium hexachloroosmate(IV) hydrate on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, sodium hexachloroosmate(IV) hydrate can alter the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling molecules. This modulation can impact processes such as cell proliferation, apoptosis, and differentiation. Additionally, the compound’s interaction with DNA and RNA polymerases can affect gene transcription and expression .
Molecular Mechanism
At the molecular level, sodium hexachloroosmate(IV) hydrate exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, sodium hexachloroosmate(IV) hydrate can inhibit the activity of certain oxidoreductases by binding to their metal centers, thereby preventing substrate access. This inhibition can lead to a decrease in the production of reactive oxygen species and modulation of oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium hexachloroosmate(IV) hydrate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Sodium hexachloroosmate(IV) hydrate is sensitive to air and moisture, which can lead to its gradual degradation. Over extended periods, this degradation can reduce its efficacy as a catalyst or inhibitor in biochemical assays. Long-term studies have shown that prolonged exposure to sodium hexachloroosmate(IV) hydrate can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of sodium hexachloroosmate(IV) hydrate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects. At higher doses, sodium hexachloroosmate(IV) hydrate can induce toxic effects, such as oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a specific dosage range triggers significant biological responses, highlighting the importance of dose optimization in experimental studies .
Metabolic Pathways
Sodium hexachloroosmate(IV) hydrate is involved in various metabolic pathways, primarily those related to redox reactions. It interacts with enzymes such as cytochrome P450 oxidases, influencing the metabolism of xenobiotics and endogenous compounds. The compound’s role in modulating metabolic flux and metabolite levels is significant, as it can alter the balance of metabolic intermediates and end products. This modulation can impact cellular energy production, detoxification processes, and biosynthetic pathways .
Transport and Distribution
Within cells and tissues, sodium hexachloroosmate(IV) hydrate is transported and distributed through interactions with transporters and binding proteins. The compound can bind to metalloproteins, facilitating its transport across cellular membranes and its localization within specific cellular compartments. This distribution is crucial for its biochemical activity, as it ensures that sodium hexachloroosmate(IV) hydrate reaches its target sites within the cell .
Subcellular Localization
The subcellular localization of sodium hexachloroosmate(IV) hydrate is essential for its function. The compound can be directed to specific organelles, such as mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. This localization allows sodium hexachloroosmate(IV) hydrate to exert its effects on specific cellular processes, such as oxidative phosphorylation or protein folding. Understanding its subcellular distribution is key to elucidating its mechanism of action and optimizing its use in biochemical applications .
属性
IUPAC Name |
disodium;hexachloroosmium(2-);hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.2Na.H2O.Os/h6*1H;;;1H2;/q;;;;;;2*+1;;+4/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSWAUXOSHGRPF-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Na+].[Na+].Cl[Os-2](Cl)(Cl)(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H2Na2OOs |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746596 |
Source


|
| Record name | Sodium hexachloroosmate(2-)--water (2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
207683-17-8 |
Source


|
| Record name | Sodium hexachloroosmate(2-)--water (2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the role of Sodium hexachloroosmate(IV) hydrate in the synthesis of organometallic compounds, particularly those featured in the research paper?
A1: Sodium hexachloroosmate(IV) hydrate often serves as a starting material for synthesizing various osmium compounds, including organometallic complexes. While the abstract doesn't explicitly detail the synthetic route, it's likely that Sodium hexachloroosmate(IV) hydrate is a precursor to the final octamethylmetallocenes of osmium. [] This is because Sodium hexachloroosmate(IV) hydrate provides a source of osmium in a readily reactive form for further chemical transformations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


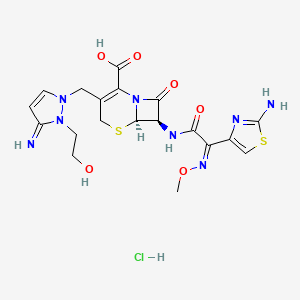
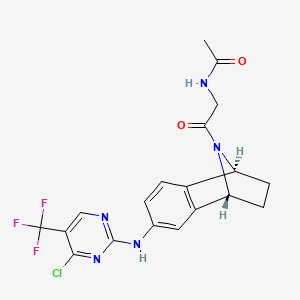
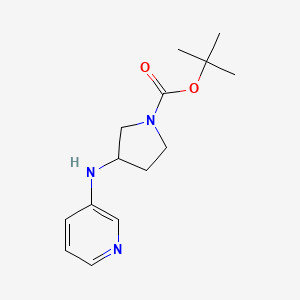

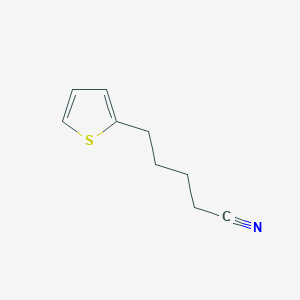
![9-Hydroxy-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-6-one](/img/structure/B1513412.png)


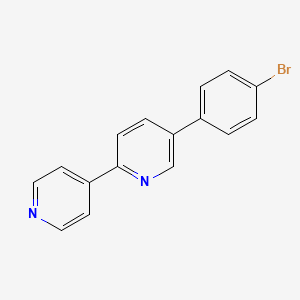
![N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline;N-[benzotriazol-2-yl(phenyl)methyl]aniline](/img/structure/B1513430.png)
